molecular formula C7H12N2O B6266879 [3-(propan-2-yl)-1H-pyrazol-1-yl]methanol CAS No. 860807-13-2

[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol

Cat. No.: B6266879
CAS No.: 860807-13-2
M. Wt: 140.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methanol group attached to a pyrazole ring substituted with a propan-2-yl group. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(propan-2-yl)-1H-pyrazol-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of [3-(propan-2-yl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pyrazole ring can interact with various biological pathways, influencing processes such as inflammation and cell proliferation .

Properties

CAS No.

860807-13-2

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.